

what are the physical properties of 2-(Allyloxy)-5-chlorobenzenecarbaldehyde

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Compound of Interest

Compound Name: 2-(Allyloxy)-5-chlorobenzenecarbaldehyde

Cat. No.: B133048

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An In-Depth Technical Guide to the Physical Properties of **2-(Allyloxy)-5-chlorobenzenecarbaldehyde**

Introduction

2-(Allyloxy)-5-chlorobenzenecarbaldehyde is a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and agricultural research sectors. Structurally, it features a benzaldehyde core, substituted with a chlorine atom and an allyloxy group. This unique combination of an aldehyde, a halogen, an ether, and an alkene functionality makes it a versatile synthetic intermediate.^[1] The aldehyde group is a gateway for forming carbon-carbon and carbon-nitrogen bonds, the chloro-substituent modulates the electronic properties of the aromatic ring and offers a site for cross-coupling reactions, and the allyl group can be engaged in a variety of transformations, including metathesis, isomerization, and addition reactions.

This guide provides a comprehensive overview of the known physical and chemical properties of **2-(Allyloxy)-5-chlorobenzenecarbaldehyde**, offering insights for its effective use in laboratory and industrial settings.

Chemical and Physical Properties

A precise understanding of a compound's physical properties is fundamental for its successful application in synthesis, purification, and formulation. The properties of **2-(Allyloxy)-5-chlorobenzenecarbaldehyde** are summarized below. It is important to note that while core

identifiers and computationally derived properties are well-documented, experimental data for thermal properties like melting and boiling points are not widely published.

Data Summary Table

For context, where experimental data for the target molecule is unavailable, properties of structurally analogous compounds are provided to offer a scientifically grounded estimation.

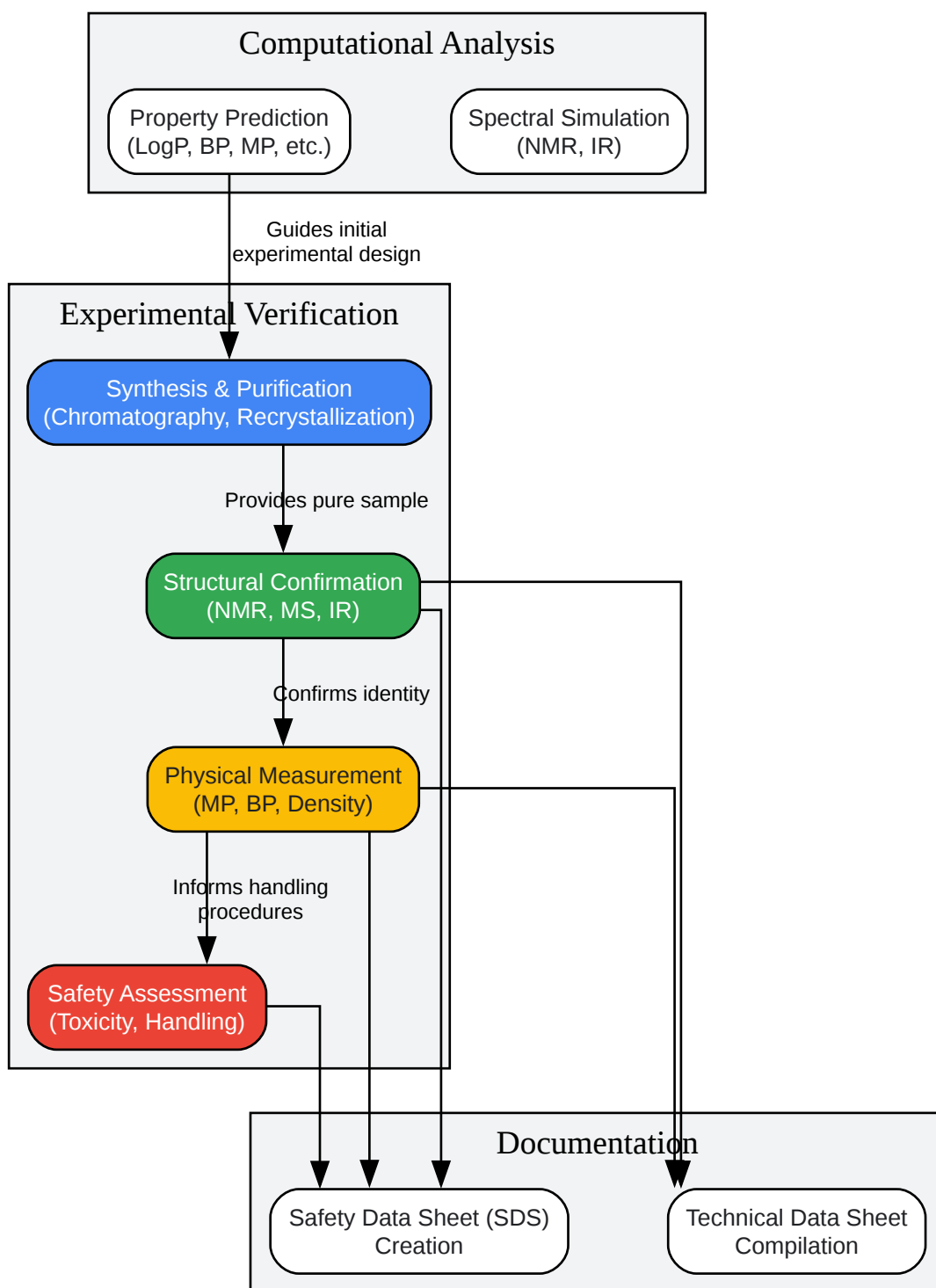
Property	Value for 2-(Allyloxy)-5-chlorobenzenecarbaldehyde	Notes / Analogous Compound Data
Molecular Formula	C ₁₀ H ₉ ClO ₂	Source: PubChem[2], Chem-Impex[1]
Molecular Weight	196.63 g/mol	Source: PubChem[2][3]
Appearance	Off-white crystalline solid	Source: Chem-Impex[1]
CAS Number	152842-93-8	Source: Chem-Impex[1], ChemicalBook[3]
Purity	≥ 95% (by NMR)	Source: Chem-Impex[1]
Melting Point	Data not available	Analog: 2-(Allyloxy)-5-bromobenzaldehyde has a melting point of 46-50 °C.[4] The chloro- derivative is expected to have a comparable or slightly lower melting point.
Boiling Point	Data not available	Analog: 2-Allyloxybenzaldehyde (non-chlorinated) has a boiling point of 130 °C at 10 mmHg. The chlorinated version will have a higher boiling point at equivalent pressure.
Density	Data not available	Analog: 2-Allyloxybenzaldehyde has a density of 1.079 g/mL at 25 °C. The addition of chlorine will increase the density.
Solubility	Soluble in organic solvents	Based on its structure and data for analogous compounds.[1][4] The bromo-

analog is slightly soluble in water and soluble in organic solvents.[4]

XLogP3 (Computed)	2.6	A measure of lipophilicity. Source: PubChem.[2]
Hydrogen Bond Donor Count	0	Computed by Cactvs. Source: PubChem.[2]
Hydrogen Bond Acceptor Count	2 (Oxygen atoms)	Computed by Cactvs. Source: PubChem.[2]

Workflow for Physicochemical Characterization

The process of defining the properties of a novel or sparsely documented chemical like **2-(Allyloxy)-5-chlorobenzenecarbaldehyde** follows a logical progression. This workflow ensures that comprehensive data is gathered for safe handling, synthetic planning, and regulatory compliance.



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Caption: Logical workflow for the characterization of a chemical compound.

Spectroscopic Profile (Predicted)

While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features.

- **^1H NMR Spectroscopy:** The proton NMR spectrum is expected to be complex but highly informative. Key signals would include:
 - An aldehyde proton singlet between δ 9.8-10.5 ppm.
 - Three aromatic protons in the δ 6.9-7.8 ppm region, exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
 - The allyl group will show characteristic signals: a doublet of triplets for the $-\text{O}-\text{CH}_2-$ protons around δ 4.6 ppm, a multiplet for the internal vinyl proton ($-\text{CH}=\text{}$) around δ 5.9-6.1 ppm, and two distinct multiplets for the terminal vinyl protons ($=\text{CH}_2$) between δ 5.2-5.5 ppm.
- **^{13}C NMR Spectroscopy:** The carbon spectrum would confirm the presence of 10 distinct carbon environments:
 - An aldehyde carbonyl carbon at δ 188-195 ppm.
 - Six aromatic carbons, including two oxygen- and chlorine-bearing carbons, in the δ 110-160 ppm range.
 - Three carbons corresponding to the allyl group: the $-\text{O}-\text{CH}_2-$ carbon around δ 69 ppm, the internal vinyl carbon ($-\text{CH}=\text{}$) around δ 132 ppm, and the terminal vinyl carbon ($=\text{CH}_2$) around δ 118 ppm.
- **Infrared (IR) Spectroscopy:** The IR spectrum would be characterized by strong absorption bands indicating the key functional groups:
 - A sharp $\text{C}=\text{O}$ stretch for the aldehyde at approximately $1680\text{-}1700\text{ cm}^{-1}$.
 - $\text{C}-\text{H}$ stretching for the aldehyde proton appearing as a pair of bands around 2720 and 2820 cm^{-1} .
 - Aromatic $\text{C}=\text{C}$ stretching bands in the $1450\text{-}1600\text{ cm}^{-1}$ region.

- A strong C-O-C (ether) stretching band around 1250 cm^{-1} .
- A C-Cl stretching band in the fingerprint region, typically below 800 cm^{-1} .

Handling, Storage, and Safety

Solubility and Handling

The predicted lipophilicity ($\text{XLogP3} = 2.6$) and the presence of polar ether and aldehyde groups suggest solubility in a wide range of common organic solvents such as dichloromethane, ethyl acetate, acetone, and tetrahydrofuran.[2] Its solubility in nonpolar solvents like hexanes may be more limited. As with its bromo-analog, it is expected to have low solubility in water.[4] This solubility profile is crucial for selecting appropriate solvents for chemical reactions, extractions, and chromatographic purification.

Storage

Commercial suppliers recommend storing **2-(Allyloxy)-5-chlorobenzenecarbaldehyde** at refrigerated temperatures ($0\text{-}8^{\circ}\text{C}$).[1] This precaution is likely to prevent potential degradation over time, such as oxidation of the aldehyde group.

Safety Precautions

A specific Safety Data Sheet (SDS) for this exact compound was not found in the search results. However, related chemical structures often carry warnings for skin and eye irritation or damage. For instance, the SDS for a similar chlorinated aromatic aldehyde indicates it can cause severe skin burns and eye damage and may cause an allergic skin reaction.[5]

Therefore, standard laboratory precautions are essential:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6]
- Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
- First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water and seek medical attention.[5][6]

Researchers must always consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

2-(Allyloxy)-5-chlorobenzenecarbaldehyde is an off-white crystalline solid with a molecular weight of 196.63 g/mol .^{[1][2]} Its value as a synthetic building block is derived from its three distinct functional groups. While comprehensive experimental data on its physical properties is sparse, analysis of its structure and comparison with closely related analogs provide a reliable basis for its effective and safe use in research and development. Its solubility in common organic solvents and defined storage conditions further support its practical application in complex organic synthesis.

References

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